![molecular formula C10H11N5OS B2807072 5-amino-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 887693-16-5](/img/structure/B2807072.png)
5-amino-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is an organic compound belonging to the class of 1,2,3-triazoles, a group of compounds known for their versatility in various chemical applications. This compound is characterized by the presence of an amino group, a methylsulfanyl group, and a triazole ring, making it a significant candidate for various scientific and industrial applications.
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound Factors such as temperature, pH, presence of other molecules, and cellular context can affect the compound’s interaction with its target, its stability, and its overall efficacy
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide can be achieved through several methods, typically involving the cycloaddition reaction of azides and alkynes (Huisgen cycloaddition), often catalyzed by copper(I) ions. The synthetic route generally involves:
Preparing the azide precursor.
Reacting it with a suitable alkyne in the presence of a copper(I) catalyst.
Performing the reaction under mild conditions, often at room temperature, yielding the triazole ring.
Industrial Production Methods: Industrial production scales this process by optimizing reaction conditions to ensure higher yields and purity. Catalytic efficiency and reaction time are critical parameters. Large-scale reactors with temperature and pressure controls are typically used to manage these factors efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation, potentially affecting the methylsulfanyl group, converting it to a sulfoxide or sulfone.
Reduction: Reduction reactions may target the triazole ring or the amino group, altering the compound’s structural and electronic properties.
Substitution: The amino and methylsulfanyl groups can participate in various substitution reactions, providing a pathway to modify the compound for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles, depending on the targeted group for substitution.
Major Products:
Oxidation products: may include sulfoxides and sulfones.
Reduction products: could feature altered triazole or amine derivatives.
Substitution products: depend on the reactants used, potentially yielding new triazole-based compounds with modified properties.
Scientific Research Applications
The compound has diverse applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and polymer modifications.
Biology: Explored for its potential as a bio-orthogonal reagent and in bioconjugation techniques.
Medicine: Investigated for its therapeutic potential in drug design, particularly as enzyme inhibitors and antimicrobial agents.
Industry: Utilized in the development of new materials with specific properties, including corrosion inhibitors and polymer additives.
Comparison with Similar Compounds
Comparing 5-amino-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide to other similar compounds highlights its uniqueness:
Structural Similarity: Compounds like 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide and 1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole exhibit similar triazole ring structures but lack the combined functionality of the amino and methylsulfanyl groups.
Unique Properties: The presence of both the amino and methylsulfanyl groups in this compound provides unique reactivity and potential for diverse applications, setting it apart from other compounds in the same class.
This compound's unique structure and reactivity make it a valuable tool in various fields, contributing to advancements in chemistry, biology, medicine, and industrial applications.
Properties
IUPAC Name |
5-amino-1-(3-methylsulfanylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5OS/c1-17-7-4-2-3-6(5-7)15-9(11)8(10(12)16)13-14-15/h2-5H,11H2,1H3,(H2,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSNLTNOEPTIBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
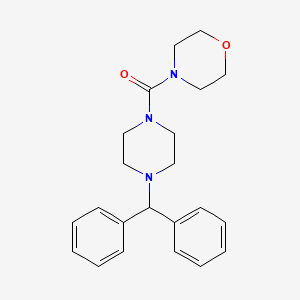
![7-[4-(4-Fluorophenyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine](/img/structure/B2806994.png)
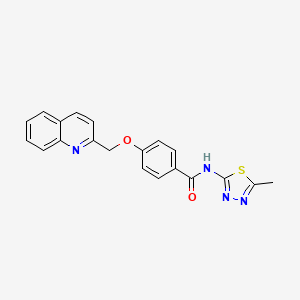
![2-methyl-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2806997.png)
![[1-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine 2hcl](/img/new.no-structure.jpg)
![1-[(1,3-Benzoxazol-2-yl)amino]-2-methyl-3-(thiophen-3-yl)propan-2-ol](/img/structure/B2806999.png)
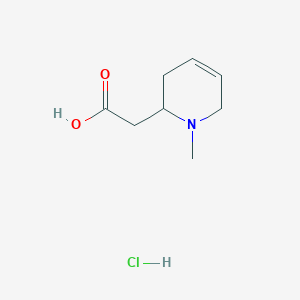
![N-(3-chloro-2-methylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2807002.png)
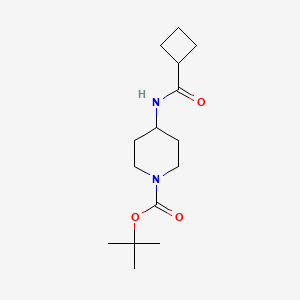
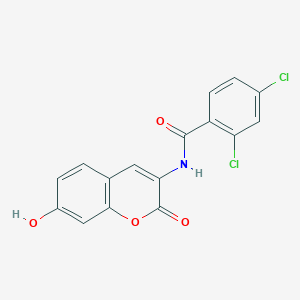
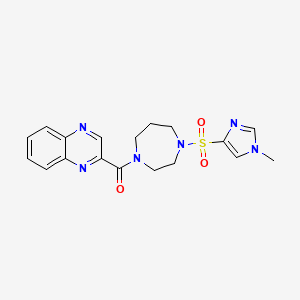
![N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylformamido)acetamide](/img/structure/B2807008.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopentanecarboxamide](/img/structure/B2807009.png)
![(Z)-ethyl 2-(2-cyano-3-phenylacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2807010.png)
